Heroin-CH2-acid-d6
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Overview
Description
Heroin-CH2-acid-d6 is a deuterated derivative of heroin, a semi-synthetic opioid derived from morphine. This compound is primarily used in scientific research, particularly in the development of heroin vaccines and in studies related to opioid receptors and addiction mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heroin-CH2-acid-d6 involves the deuteration of heroin, which is achieved by replacing hydrogen atoms with deuterium. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound is not common due to its specialized use in research. the general approach involves the large-scale synthesis of deuterated compounds, which requires advanced facilities and strict regulatory compliance due to the nature of the substance .
Chemical Reactions Analysis
Types of Reactions
Heroin-CH2-acid-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of heroin to its oxidized forms, such as morphine and other metabolites.
Reduction: Reduction reactions can convert heroin back to its precursor forms.
Substitution: This involves the replacement of functional groups within the molecule, often used in the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., citric acid, ascorbic acid), bases, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions include morphine, 6-monoacetylmorphine, and other metabolites that are significant in the study of opioid pharmacology .
Scientific Research Applications
Heroin-CH2-acid-d6 has several scientific research applications:
Chemistry: Used in the study of deuterated compounds and their properties.
Biology: Helps in understanding the metabolic pathways of opioids.
Medicine: Aids in the development of heroin vaccines and in the study of addiction mechanisms.
Industry: Utilized in the production of specialized research chemicals
Mechanism of Action
Heroin-CH2-acid-d6 exerts its effects by binding to opioid receptors in the brain, particularly the mu-opioid receptors. This binding leads to the inhibition of neurotransmitter release and the hyperpolarization of neurons, resulting in the characteristic effects of opioids such as analgesia and euphoria . The molecular targets and pathways involved include the activation of G-protein coupled receptors and the modulation of neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Morphine: The natural precursor of heroin, used for pain relief.
6-Monoacetylmorphine: An intermediate in the metabolism of heroin.
Uniqueness
Heroin-CH2-acid-d6 is unique due to its deuterated nature, which makes it particularly useful in research settings. The incorporation of deuterium atoms allows for the study of metabolic pathways and the development of more effective treatments for opioid addiction .
Properties
Molecular Formula |
C23H25NO7 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-[(4R,4aR,7S,7aR,12bS)-7,9-bis[(2,2,2-trideuterioacetyl)oxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-yl]propanoic acid |
InChI |
InChI=1S/C23H25NO7/c1-12(25)29-17-5-3-14-11-16-15-4-6-18(30-13(2)26)22-23(15,20(14)21(17)31-22)8-10-24(16)9-7-19(27)28/h3-6,15-16,18,22H,7-11H2,1-2H3,(H,27,28)/t15-,16+,18-,22-,23-/m0/s1/i1D3,2D3 |
InChI Key |
CLAQKZWDSGTQAX-RKTNQOIVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C([2H])([2H])[2H])CCN3CCC(=O)O |
Canonical SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3CCC(=O)O |
Origin of Product |
United States |
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